molecular formula C14H18N2O B6642221 2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile

2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile

Cat. No.: B6642221
M. Wt: 230.31 g/mol
InChI Key: ZYKZEXTWTOMJBH-UHFFFAOYSA-N
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Description

2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile typically involves the reaction of a pyrrolidine derivative with a benzonitrile compound. One common method includes the use of a nucleophilic substitution reaction where the pyrrolidine ring is functionalized with a hydroxyethyl group, followed by its attachment to the benzonitrile moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-hydroxylpyrrolidine-2-chloro-3-methylbenzonitrile
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile is unique due to its specific combination of a pyrrolidine ring and a benzonitrile moiety, which imparts distinct chemical and biological properties. Its hydroxyethyl group further differentiates it from other similar compounds by enhancing its solubility and potential biological activity .

Properties

IUPAC Name

2-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11(17)13-6-7-16(9-13)10-14-5-3-2-4-12(14)8-15/h2-5,11,13,17H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKZEXTWTOMJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)CC2=CC=CC=C2C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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